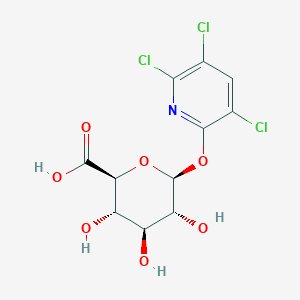

3,5,6-Trichloro-2-pyridinol glucuronide

Descripción general

Descripción

3,5,6-Trichloro-2-pyridinol glucuronide is a chemical compound with the molecular formula C11H10Cl3NO7. It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr. This compound is significant in the study of pesticide metabolism and detoxification processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-2-pyridinol glucuronide typically involves the glucuronidation of 3,5,6-Trichloro-2-pyridinol. This process can be achieved through enzymatic reactions using glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of 3,5,6-Trichloro-2-pyridinol .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or fungi are used to catalyze the glucuronidation reaction. The optimal conditions for these reactions include a temperature of around 35°C and a neutral pH .

Análisis De Reacciones Químicas

Types of Reactions

3,5,6-Trichloro-2-pyridinol glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially leading to the formation of chlorinated pyridinol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridinol ring.

Major Products

The major products formed from these reactions include 3,5,6-Trichloro-2-pyridinol and its various oxidized or substituted derivatives .

Aplicaciones Científicas De Investigación

Toxicological Studies

Biomarker for Exposure Assessment

TCPG serves as a biomarker for assessing exposure to chlorpyrifos. It is particularly useful in studies evaluating the metabolism and detoxification pathways of chlorpyrifos in biological systems. Research indicates that TCPG is one of the primary metabolites detected in urine following chlorpyrifos exposure, making it a reliable marker for monitoring pesticide exposure in humans and animals .

Neurotoxicity Studies

The compound's role in neurotoxicity research is critical. TCPG is linked to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for proper nervous system function. Studies have shown that TCPG can lead to neurotoxic effects similar to those of its parent compound, chlorpyrifos, including hyperactivity and muscle spasms . Understanding these effects helps in evaluating the safety and risks associated with chlorpyrifos use.

Environmental Impact Assessments

Degradation Pathways

In environmental science, TCPG is utilized to study the degradation pathways of chlorinated pesticides. Its formation from chlorpyrifos through metabolic processes highlights how such compounds can persist or transform in ecosystems. Research has demonstrated that TCPG can affect soil and water quality due to its high water solubility and mobility .

Ecosystem Monitoring

TCPG's presence in environmental samples can indicate contamination levels from agricultural practices. Monitoring its concentrations helps assess the ecological impact of pesticide use and informs regulatory frameworks aimed at protecting environmental health .

Pharmacokinetics Research

Metabolic Studies

TCPG is instrumental in pharmacokinetic studies that examine how chlorpyrifos is metabolized within organisms. Research has quantified the pharmacokinetics of TCPG, revealing its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, studies indicate that TCPG partitions similarly between plasma and saliva, which aids in understanding its bioavailability and systemic effects .

Detoxification Mechanisms

Investigating the formation of TCPG also sheds light on detoxification mechanisms in mammals. The compound’s glucuronidation process illustrates how organisms metabolize potentially harmful substances into less toxic forms for elimination .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5,6-Trichloro-2-pyridinol glucuronide involves its role as a detoxification product. The glucuronidation process enhances the solubility of 3,5,6-Trichloro-2-pyridinol, facilitating its excretion from the body. This process is mediated by glucuronosyltransferases, which transfer glucuronic acid to the hydroxyl group of 3,5,6-Trichloro-2-pyridinol, forming the glucuronide conjugate .

Comparación Con Compuestos Similares

Similar Compounds

3,5,6-Trichloro-2-pyridinol: The parent compound of 3,5,6-Trichloro-2-pyridinol glucuronide, which is a metabolite of chlorpyrifos and triclopyr.

Triclopyr: An herbicide that degrades into 3,5,6-Trichloro-2-pyridinol.

Chlorpyrifos: An insecticide that also degrades into 3,5,6-Trichloro-2-pyridinol

Uniqueness

This compound is unique due to its role in the detoxification and excretion of chlorinated pyridinol compounds. Its formation through glucuronidation makes it more water-soluble, aiding in its elimination from biological systems .

Actividad Biológica

3,5,6-Trichloro-2-pyridinol glucuronide (TCPG) is a significant metabolite of the organophosphate pesticide chlorpyrifos and its derivatives. Understanding its biological activity is crucial for assessing the environmental and health impacts of chlorpyrifos exposure. This article delves into the biological activity of TCPG, including its metabolism, toxicity, and effects on various biological systems.

- Molecular Formula : CHClNO

- Molecular Weight : 296.6 g/mol

- CAS Number : 18465-19-5

Metabolism and Excretion

TCPG is primarily formed in the liver through the glucuronidation process of 3,5,6-trichloro-2-pyridinol (TCP), which is a degradation product of chlorpyrifos. Studies indicate that approximately 68.6% of urinary metabolites in rats exposed to chlorpyrifos consist of TCPG, highlighting its significance in the metabolic pathway of this pesticide .

Case Studies and Research Findings

-

Zebrafish Embryo Study :

Concentration (µg/L) Mortality (%) Hatching Delay (hours) Body Pigmentation (%) 200 10 1 90 400 25 2 75 600 40 4 60 800 60 6 40 1000 80 8 20 - Chlorpyrifos Metabolism in Humans :

- Toxicity Assessment in Rodents :

Environmental Impact

TCPG's persistence in the environment raises concerns regarding its ecological effects. As a metabolite of widely used pesticides, it can accumulate in non-target species and potentially disrupt aquatic ecosystems due to its toxic effects observed in model organisms like zebrafish.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207726 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58997-12-9 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.